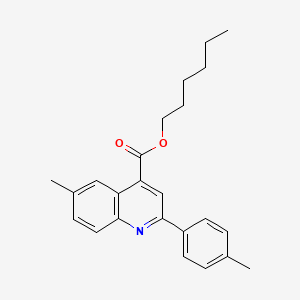

![molecular formula C26H25N3O6S B12034364 [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12034364.png)

[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[2-Methoxy-4-[(E)-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]hydrazinyliden]methyl]phenyl] (E)-3-Phenylprop-2-enoat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die Methoxy-, Sulfonylamino- und Phenylprop-2-enoat-Gruppen umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [2-Methoxy-4-[(E)-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]hydrazinyliden]methyl]phenyl] (E)-3-Phenylprop-2-enoat umfasst typischerweise mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess kann mit der Herstellung von 2-Methoxy-4-formylphenylacetat beginnen, gefolgt von der Einführung der Sulfonylaminogruppe durch eine Reaktion mit 4-Methylbenzolsulfonylchlorid. Der letzte Schritt beinhaltet die Kondensation der Zwischenverbindung mit (E)-3-Phenylprop-2-ensäure unter spezifischen Reaktionsbedingungen wie kontrollierter Temperatur und pH-Wert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Durchflussverfahren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

[2-Methoxy-4-[(E)-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]hydrazinyliden]methyl]phenyl] (E)-3-Phenylprop-2-enoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann je nach Reaktionsbedingungen und verwendeten Reagenzien nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird [2-Methoxy-4-[(E)-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]hydrazinyliden]methyl]phenyl] (E)-3-Phenylprop-2-enoat als Vorläufer für die Synthese komplexerer Moleküle verwendet. Es kann auch als Reagenz in verschiedenen organischen Reaktionen dienen.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzym-Wechselwirkungen und Stoffwechselwege zu untersuchen. Ihre strukturelle Komplexität macht sie zu einem wertvollen Werkzeug für die Untersuchung biochemischer Mechanismen.

Medizin

In der Medizin hat [2-Methoxy-4-[(E)-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]hydrazinyliden]methyl]phenyl] (E)-3-Phenylprop-2-enoat potenzielle Anwendungen als Arzneimittelkandidat. Seine einzigartige Struktur ermöglicht es ihm, mit spezifischen molekularen Zielstrukturen zu interagieren, was es zu einer vielversprechenden Verbindung für die therapeutische Entwicklung macht.

Industrie

Im Industriesektor kann diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Seine Reaktivität und Vielseitigkeit machen sie für verschiedene Anwendungen geeignet, einschließlich der Herstellung von Polymeren und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von [2-Methoxy-4-[(E)-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]hydrazinyliden]methyl]phenyl] (E)-3-Phenylprop-2-enoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann durch Wasserstoffbrückenbindungen, van-der-Waals-Kräfte oder kovalente Wechselwirkungen an diese Zielstrukturen binden und so zu Veränderungen ihrer Aktivität oder Funktion führen. Die am Wirkmechanismus beteiligten Pfade können Signaltransduktion, Genexpression und Stoffwechselregulation umfassen.

Wirkmechanismus

The mechanism of action of [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to changes in their activity or function. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

[2-Methoxy-4-[(E)-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]hydrazinyliden]methyl]phenyl] (E)-3-Phenylprop-2-enoat: Diese Verbindung ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig.

[2-Methoxy-4-[(E)-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]hydrazinyliden]methyl]phenyl] (E)-3-Phenylprop-2-enoat: Ähnliche Verbindungen können andere Hydrazinyliden-Derivate oder Phenylprop-2-enoat-Ester umfassen.

Einzigartigkeit

Die Einzigartigkeit von [2-Methoxy-4-[(E)-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]hydrazinyliden]methyl]phenyl] (E)-3-Phenylprop-2-enoat liegt in seiner spezifischen strukturellen Anordnung, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C26H25N3O6S |

|---|---|

Molekulargewicht |

507.6 g/mol |

IUPAC-Name |

[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C26H25N3O6S/c1-19-8-12-22(13-9-19)36(32,33)28-18-25(30)29-27-17-21-10-14-23(24(16-21)34-2)35-26(31)15-11-20-6-4-3-5-7-20/h3-17,28H,18H2,1-2H3,(H,29,30)/b15-11+,27-17+ |

InChI-Schlüssel |

XGLUZDSGBJHZGG-VCQIIKIXSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12034284.png)

![(5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12034293.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12034301.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12034306.png)

![N-(2-carbamoylphenyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12034315.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12034318.png)

![4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034325.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034343.png)

![2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12034352.png)

![4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034381.png)